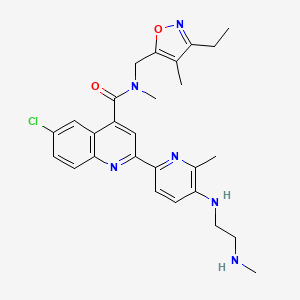
Anticancer agent 113
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 113 is a novel compound that has shown promising results in the treatment of various types of cancer It is designed to target specific pathways involved in cancer cell proliferation and survival, making it a potential candidate for cancer therapy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 113 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The industrial process also includes stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Anticancer agent 113 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with cellular components.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its activity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s efficacy and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their anticancer activity to identify the most effective compounds.
科学研究应用
Anticancer agent 113 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of chemical reactions and the effects of different functional groups on biological activity.
Biology: Researchers use this compound to investigate the cellular pathways involved in cancer cell proliferation and apoptosis.
Medicine: The compound is being tested in preclinical and clinical trials for its potential to treat various types of cancer, including breast, lung, and colon cancer.
Industry: this compound is being explored for its potential use in the development of new anticancer drugs and therapeutic strategies.
作用机制
The mechanism of action of Anticancer agent 113 involves targeting specific molecular pathways that are critical for cancer cell survival. The compound binds to key proteins involved in cell cycle regulation, apoptosis, and DNA repair, disrupting their function and leading to cancer cell death. The molecular targets of this compound include kinases, transcription factors, and other regulatory proteins that are often overexpressed or mutated in cancer cells.
相似化合物的比较
Anticancer agent 113 is unique compared to other similar compounds due to its specific mechanism of action and high selectivity for cancer cells. Similar compounds include:
Vismodegib: A small molecule that inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar applications.
Glasdegib: A compound that targets the same pathway but with different pharmacokinetic properties.
Compared to these compounds, this compound offers a distinct advantage in terms of its ability to target multiple pathways simultaneously, potentially leading to more effective cancer treatment.
属性
分子式 |
C27H31ClN6O2 |
|---|---|
分子量 |
507.0 g/mol |
IUPAC 名称 |
6-chloro-N-[(3-ethyl-4-methyl-1,2-oxazol-5-yl)methyl]-N-methyl-2-[6-methyl-5-[2-(methylamino)ethylamino]pyridin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H31ClN6O2/c1-6-21-16(2)26(36-33-21)15-34(5)27(35)20-14-25(32-23-8-7-18(28)13-19(20)23)24-10-9-22(17(3)31-24)30-12-11-29-4/h7-10,13-14,29-30H,6,11-12,15H2,1-5H3 |
InChI 键 |
HXANWIWUKCWXRL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NOC(=C1C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NCCNC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
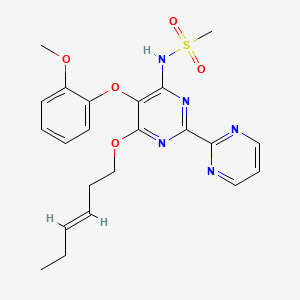
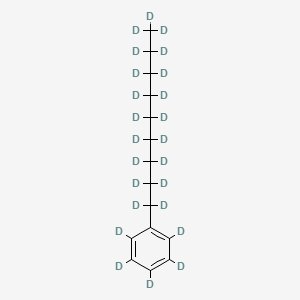
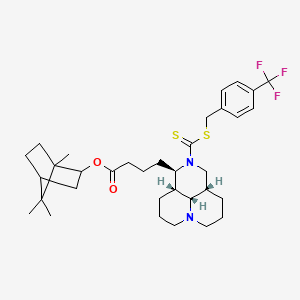
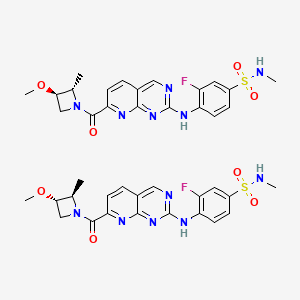
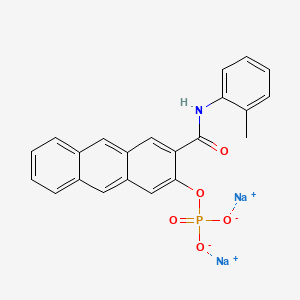
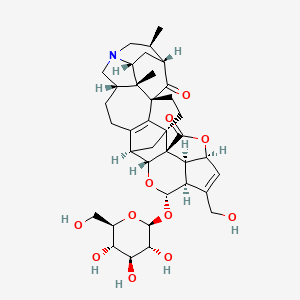

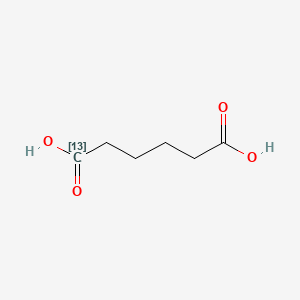
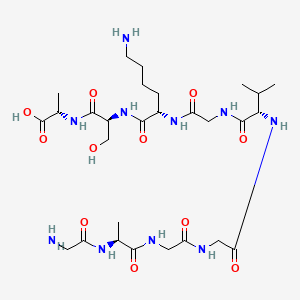
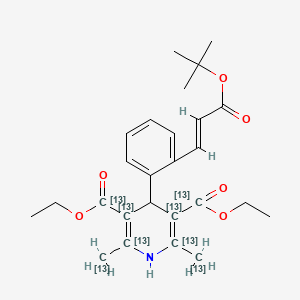
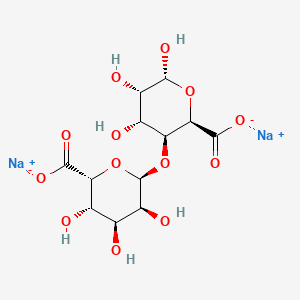
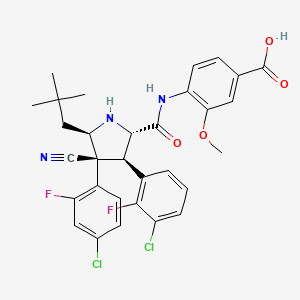
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)
